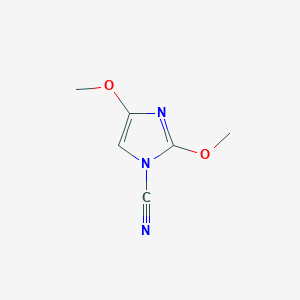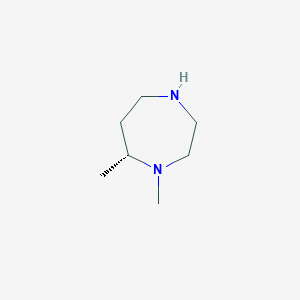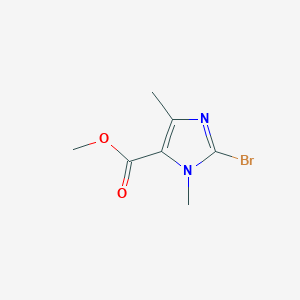
Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, two methyl groups, and a carboxylate ester group attached to the imidazole ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the bromination of 1,4-dimethylimidazole followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures. The resulting brominated product is then subjected to esterification using methanol and a suitable acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps can be optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Brominated imidazole derivatives with altered oxidation states.
Reduction: Reduced imidazole derivatives with modified substituents.
Ester Hydrolysis: 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and ester group play crucial roles in binding interactions and reactivity, influencing the compound’s overall efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the additional methyl and ester groups, resulting in different reactivity and applications.
1,4-Dimethylimidazole: Does not contain the bromine and ester groups, leading to distinct chemical behavior.
Methyl 1H-imidazole-5-carboxylate: Missing the bromine and additional methyl group, affecting its properties and uses.
Uniqueness
Methyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate stands out due to its unique combination of substituents, which confer specific reactivity and functionality. The presence of both bromine and ester groups allows for versatile chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
methyl 2-bromo-3,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(6(11)12-3)10(2)7(8)9-4/h1-3H3 |
Clave InChI |
KZYBNBDCRVKCKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)Br)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
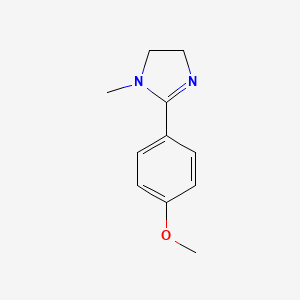

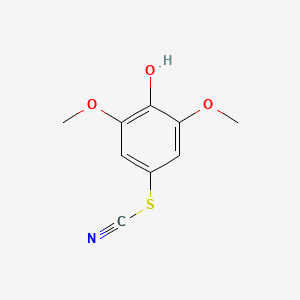
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
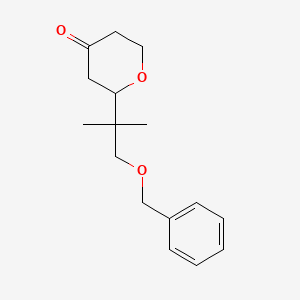
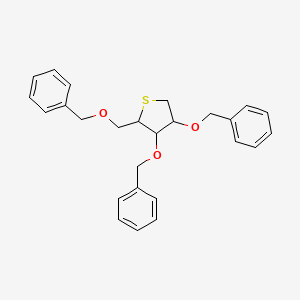
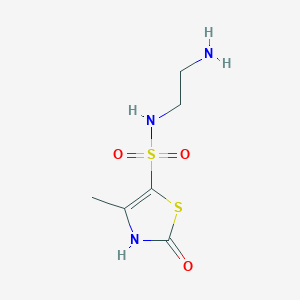
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
